molecular formula C12H16O3 B8387623 3-Isopropyl-2-(methoxymethoxy)benzaldehyde

3-Isopropyl-2-(methoxymethoxy)benzaldehyde

Cat. No.: B8387623
M. Wt: 208.25 g/mol
InChI Key: OKCGXFFOGQICLT-UHFFFAOYSA-N
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Description

3-Isopropyl-2-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(methoxymethoxy)-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-9(2)11-6-4-5-10(7-13)12(11)15-8-14-3/h4-7,9H,8H2,1-3H3

InChI Key

OKCGXFFOGQICLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1OCOC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C., a hexane solution of n-butyl lithium (100 mmol/64 ml) was added dropwise to a THF (200 ml) solution including 15.0 g (83 mmol) of the above-mentioned compound A2 and 15 ml (100 mmol) of tetramethylethylenediamine (TMEDA). After 30 min, the solution was heated to 0° C., stirred for 1 hour, and again cooled to −78° C. Dimethylformamide (DMF) (15.9 ml) was then added dropwise. After the reaction solution was slowly heated to room temperature, the reaction solution was poured into a saturated aqueous solution of ammonium chloride. The aqueous phase was extracted with ether. The organic phases were combined and washed with water and a saturated sodium chloride solution in that order and then dried using anhydrous sodium sulfate. After removing the drying agent by filtering, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography to obtain 3-isopropyl-2-methoxy methoxybenzaldehyde (12.9 g, 74% yield, reference symbol A3 in FIG. 1).
Quantity
15 g
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reactant
Reaction Step One
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15 mL
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0 (± 1) mol
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reactant
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15.9 mL
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reactant
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64 mL
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reactant
Reaction Step Five
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Quantity
200 mL
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solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Five

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